![molecular formula C11H17N B1266775 1-Phenylpentan-2-amine CAS No. 63951-01-9](/img/structure/B1266775.png)
1-Phenylpentan-2-amine
Overview
Description
1-Phenylpentan-2-amine, also known as 1-PP, is an organic compound that belongs to the amphetamine class . It has a CAS Number of 63951-01-9 and a molecular weight of 163.26 . The IUPAC name for this compound is 1-benzylbutylamine .
Synthesis Analysis
The synthesis of amines like 1-Phenylpentan-2-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 1-Phenylpentan-2-amine is 1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 . This compound is a liquid at room temperature .Chemical Reactions Analysis
Amines, including 1-Phenylpentan-2-amine, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
1-Phenylpentan-2-amine is a liquid at room temperature . It has a boiling point of 247.9 °C at 760 mmHg and a theoretical density of 0.928 g/cm^3 .Scientific Research Applications
Synthesis of Complex Organic Molecules
1-phenylpentan-2-amine: serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, such as nucleophilic substitution and reductive amination, enabling chemists to construct a wide array of derivatives. These derivatives can be further modified to produce pharmaceuticals, agrochemicals, and other valuable organic compounds .
Medicinal Chemistry
In medicinal chemistry, 1-phenylpentan-2-amine is utilized to develop new therapeutic agents. Its amine group is a common motif in bioactive molecules, making it a prime candidate for the synthesis of receptor ligands, enzyme inhibitors, and potential anticancer agents. The compound’s ability to easily form bonds with other molecules contributes to its significance in drug design .
Materials Science
The compound finds applications in materials science due to its ability to act as a monomer in polymer synthesis. Polymers derived from 1-phenylpentan-2-amine can exhibit unique electronic, optical, and mechanical properties, making them suitable for use in organic electronics, photovoltaics, and as biomaterials .
Catalysis
1-phenylpentan-2-amine: can function as a ligand in catalysis, forming complexes with metals that catalyze various chemical reactions. This application is crucial in industrial processes where catalysts are employed to increase the efficiency and selectivity of chemical transformations .
Environmental Remediation
Amines like 1-phenylpentan-2-amine are being explored for their potential in environmental remediation. They can be used in processes such as carbon capture and the synthesis of green chemicals, contributing to the reduction of pollution and the development of sustainable technologies .
Analytical Chemistry
In analytical chemistry, derivatives of 1-phenylpentan-2-amine can be used as standards or reagents in various analytical techniques. These compounds help in the quantification and identification of substances within complex mixtures, playing a vital role in quality control and research settings .
Safety and Hazards
The safety information for 1-Phenylpentan-2-amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Relevant Papers The paper “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” discusses the synthesis of enantiopure 1-phenylpropan-2-amine derivatives . The paper suggests that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Mechanism of Action
Target of Action
It is known that amines, the class of compounds to which 1-phenylpentan-2-amine belongs, often interact with various receptors in the body, including neurotransmitter receptors .
Mode of Action
Amines typically interact with their targets through processes such as competitive binding or allosteric modulation . These interactions can lead to changes in the activity of the target, often resulting in altered cellular signaling or function.
Biochemical Pathways
Amines are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cell growth, and cell proliferation .
Pharmacokinetics
They are typically metabolized in the liver, often through processes such as oxidation or conjugation . The metabolites are then usually excreted in the urine .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenylpentan-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
1-phenylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQDFOHLMAZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874246 | |
Record name | A-PROPYL BENZENEETHANEAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63951-01-9 | |
Record name | Phenethylamine, alpha-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-PROPYL BENZENEETHANEAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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